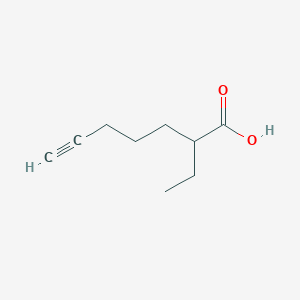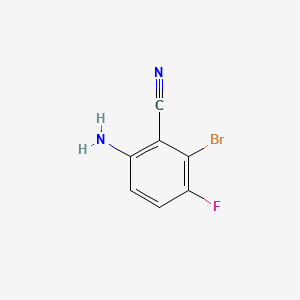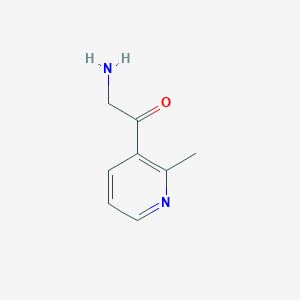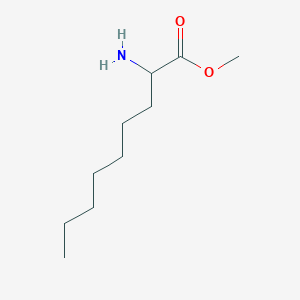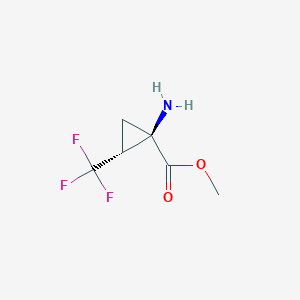
methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-methyl (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate is a compound of interest in various fields of scientific research It is known for its unique structural features, including a cyclopropane ring substituted with an amino group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method involves the reaction of a diazo compound with an olefin in the presence of a catalyst. The reaction conditions often include the use of a rhodium or copper catalyst, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
rac-methyl (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro compounds, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
rac-methyl (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of rac-methyl (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity and function. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-methyl (1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate
- rac-methyl (1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylate
Uniqueness
rac-methyl (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties are highly desirable.
Eigenschaften
Molekularformel |
C6H8F3NO2 |
|---|---|
Molekulargewicht |
183.13 g/mol |
IUPAC-Name |
methyl (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H8F3NO2/c1-12-4(11)5(10)2-3(5)6(7,8)9/h3H,2,10H2,1H3/t3-,5-/m1/s1 |
InChI-Schlüssel |
YCXQXNNGBFIGHN-NQXXGFSBSA-N |
Isomerische SMILES |
COC(=O)[C@]1(C[C@H]1C(F)(F)F)N |
Kanonische SMILES |
COC(=O)C1(CC1C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13638408.png)
![6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13638412.png)


